3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
Description
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety at positions [5,4-b], with a chlorine substituent at the 6-position and an aniline group at the 3-position. The oxazole ring contributes electron-withdrawing properties, while the aniline group may act as a directing group in synthetic transformations or enhance binding interactions in biological systems .
Properties
Molecular Formula |
C12H8ClN3O |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-2-1-3-9(14)4-7/h1-6H,14H2 |
InChI Key |
GRMVWRPMARDZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Core Construction
- The synthesis often begins with halogenated pyridine derivatives such as 2-(2-chlorophenyl)pyridine or related precursors that allow for ring closure to form the oxazolo[5,4-b]pyridine system.
- A preferred approach avoids heavy metal-catalyzed C-C ring formation, instead building the heteroatom-containing aromatic ring via milder conditions to reduce toxicity and metal contamination in the final product.
Nitration and Reduction Steps
- Nitration of the aromatic ring is typically achieved by treating the halogenated pyridine precursor with inorganic nitric acid salts (e.g., potassium nitrate) in the presence of concentrated sulfuric acid at controlled temperatures.
- The nitro group is then selectively reduced to an amine using reducing agents such as Tin(II) chloride in ethanol or alternative metal-based reductions (Sn, Zn, Fe in HCl, or catalytic hydrogenation with Ni, Pt, Pd).
- Sodium hydrosulfite or titanium(III) chloride can also be employed for the reduction of aromatic nitro compounds to anilines, providing flexibility depending on substrate sensitivity.
Formation of the 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
- The aniline moiety is introduced by coupling the reduced amine intermediate with appropriate electrophilic partners under inert solvent conditions (e.g., tetrahydrofuran) at low temperatures (-10°C to 10°C).
- The reaction is typically initiated by adding a base such as triethylamine to facilitate nucleophilic substitution or acylation steps.
- Reaction times range from 10 to 20 hours, followed by solvent evaporation and purification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | KNO3, conc. H2SO4 | - | Controlled (e.g., 0-10°C) | Variable | High | Use of inorganic nitrate salts preferred for selectivity |
| Nitro Reduction | SnCl2 in ethanol or Sn/Zn/Fe in HCl | Ethanol or aqueous | Room temp to reflux | Several hours | High | Selective reduction to aniline; alternative reducing agents available |
| Coupling to form final | 4-chloro-3-(pyridin-2-yl)aniline + electrophile | THF | -10°C to 10°C | 10-20 hours | Moderate to high | Base (e.g., NEt3) added to initiate reaction; inert atmosphere recommended |
| Purification | Column chromatography or recrystallization | DCM, NaHCO3 wash | Ambient | - | - | Extraction with weak alkali and organic solvents to remove impurities |
Purification and Characterization
- After synthesis, the crude product is typically purified by suspending in aqueous weak alkali (e.g., sodium bicarbonate) and extracting with organic solvents such as dichloromethane.
- Further purification is achieved by column chromatography or recrystallization to obtain analytically pure 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline.
- Characterization includes standard spectroscopic methods (NMR, MS, IR) to confirm the structure and purity.
Research Findings and Improvements
- Recent patents and literature emphasize the avoidance of heavy metal catalysts in ring formation to improve environmental and safety profiles.
- Optimization of nitration and reduction steps has led to improved yields and selectivity, with milder conditions reducing side reactions.
- Alternative solvents such as acetonitrile have been used to shorten reaction times and improve solubility during chlorination and amination steps.
- The use of sodium hydrosulfite and titanium(III) chloride as reducing agents offers additional routes for selective nitro group reduction, expanding the synthetic toolbox.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitration | Aromatic ring nitration using KNO3 and conc. H2SO4 | KNO3, conc. H2SO4, low temp | High selectivity, well-established | Requires careful temperature control |
| Nitro Reduction | Reduction of nitro to amine using SnCl2 or metal/HCl systems | SnCl2/EtOH, Zn/HCl, Na2S2O4, TiCl3 | Selective, multiple reagent options | Some reagents sensitive to moisture |
| Coupling/Amine Formation | Reaction of aniline intermediate with electrophilic partners in THF with base | THF, NEt3, low temp (-10 to 10°C) | Mild conditions, good yields | Long reaction times (10-20 h) |
| Purification | Extraction and chromatography | NaHCO3 wash, DCM extraction, column chromatography | Effective impurity removal | Requires solvent handling |
Chemical Reactions Analysis
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibits significant inhibitory effects on various cancer cell lines. Studies have shown that it can inhibit Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate these enzymes suggests its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may interact with kinases and phosphatases, altering their activity and influencing cellular pathways associated with disease progression.
Biological Research
Mechanism of Action
The mechanism by which 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exerts its biological effects involves binding to specific molecular targets. This interaction can lead to changes in enzyme activity and modulation of signaling pathways critical for cell proliferation and survival.
Case Studies
Several studies have documented the biological activities of this compound:
- Study A : In vitro tests demonstrated that the compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis.
- Study B : The compound showed promise in inhibiting the proliferation of leukemia cells through modulation of CDK activity.
Materials Science
The unique chemical structure of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline allows it to be utilized in the development of advanced materials:
Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. Its presence can improve the performance characteristics of polymers used in various applications, including coatings and composites.
Mechanism of Action
The mechanism of action of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Structural and Electronic Comparisons
Core Heterocycle Differences :
- The oxazole ring in the target compound (vs. thiazole in CTPM) reduces lipophilicity due to oxygen’s lower polarizability compared to sulfur. This may alter membrane permeability and target binding .
- The pyrrolo[2,3-b]pyridine analog () introduces a fused five-membered ring, increasing steric bulk and enabling π-π stacking interactions absent in oxazole derivatives .
- Trifluoromethyl and difluoro groups in the pyrrolo-pyridine derivative () improve metabolic stability and bioavailability .
Positional Isomerism :
- The oxazole[5,4-b]pyridine scaffold in the target compound differs from oxazole[4,5-b]pyridine derivatives () in ring substitution patterns, affecting electron distribution and hydrogen-bonding capabilities .
Biological Activity
The compound 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₂H₈ClN₃O
- Molecular Weight : 245.66 g/mol
- IUPAC Name : 2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline
- InChI Key : PYYLEBCQWSVPTQ-UHFFFAOYSA-N
The compound features a chloro group on the oxazole ring and an aniline moiety, contributing to its reactivity and biological interactions. Its unique combination of oxazole and pyridine rings is significant for its pharmacological properties.
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chlorooxazolo[5,4-b]pyridin-2-ylamine | Lacks an aniline group | Simpler structure without additional functionalization |
| Thiazolo[4,5-b]pyridines | Contains a thiazole ring instead of an oxazole | Different heterocyclic framework affecting reactivity |
| 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline | Similar structure with bromine substitution | Variation in halogen may influence biological properties |
Research indicates that 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibits various biological activities, primarily through interactions with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thereby modulating their activity.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Case Studies and Research Findings
- Anticancer Properties :
- Antimicrobial Activity :
- Neuroprotective Effects :
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
